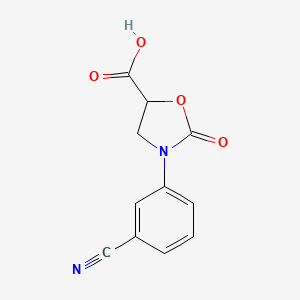

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

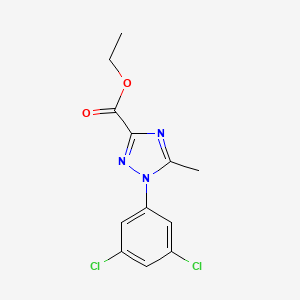

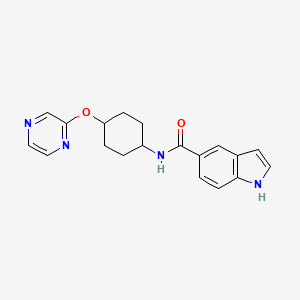

Synthesis Analysis

The synthesis of related compounds involves several strategies, including cycloaddition reactions, regioselective 1,3-dipolar cycloadditions, and cyclization of beta-keto hydroxamic acids. For instance, the synthesis of a carboxyisoxazole compound was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis . Another synthesis approach for a cyclopenta[d]isoxazole derivative involved a regioselective 1,3-dipolar cycloaddition, followed by condensation and nucleophilic attack by the cyanide ion . These methods could potentially be adapted for the synthesis of "3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid."

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . X-ray diffraction has also been used to confirm the structures and compositions of some compounds . These techniques would be relevant for analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of substituted thiazolidine carboxylic acids through non-enzymatic condensation , and reactions with isothiocyanates to yield novel spiro-linked and imidazoline derivatives . These reactions demonstrate the reactivity of similar compounds and could inform the chemical reactions analysis of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the absorption and metabolism of a carboxyisoxazole compound were investigated in rats, showing that it was metabolized to yield plasma concentrations of an antiinflammatory agent . The inhibitory potency of isoxazole derivatives against xanthine oxidase was also evaluated, with the cyano group at the 3-position being a preferred substitution pattern . These studies provide a basis for understanding the physical and chemical properties of "this compound."

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives similar to the compound , have been identified as microbial inhibitors affecting engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These substances, due to their inhibitory effects, find applications in understanding and improving the microbial production of bio-renewable chemicals, highlighting their importance in metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Solvent Developments for Carboxylic Acid Extraction

The growing interest in producing organic acids through fermentation has led to advancements in solvent technologies for carboxylic acid extraction from aqueous streams. Research in this area focuses on the development of new solvents, including ionic liquids and improvements in traditional solvents, for the efficient and economic recovery of carboxylic acids. This is crucial for the synthesis of bio-based plastics and other value-added chemicals (Sprakel & Schuur, 2019).

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid derivatives, related to the structural framework of 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid, have been extensively studied for their anticancer properties. The versatility of the cinnamic acid structure has made it a focal point in medicinal research, leading to the development of various synthetic antitumor agents. This area of study signifies the potential of carboxylic acid derivatives in the development of new cancer therapies (De, Baltas, & Bedos-Belval, 2011).

Role in Bioisosteres and Drug Design

Carboxylic acid functional groups play a crucial role in the pharmacophore of numerous drugs. However, associated toxicity and metabolic instability issues have led to the exploration of carboxylic acid bioisosteres. These novel bioisosteres aim to overcome the limitations of carboxylic acid-containing drugs, offering improved pharmacological profiles and highlighting the ongoing innovation in drug design (Horgan & O’ Sullivan, 2021).

Biomass-derived Levulinic Acid in Drug Synthesis

Research into biomass-derived levulinic acid (LEV) explores its application in drug synthesis, showcasing the utility of carboxylic acid derivatives in reducing drug synthesis costs and supporting cleaner reactions. LEV and its derivatives' versatility in synthesizing a range of medicinally active compounds underlines the potential of carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(3-cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c12-5-7-2-1-3-8(4-7)13-6-9(10(14)15)17-11(13)16/h1-4,9H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGYZIUFACADKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)

![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)